molecular formula C14H10ClN3O B11849372 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline

Cat. No.: B11849372
M. Wt: 271.70 g/mol
InChI Key: RVYSFZDKNPYACU-UHFFFAOYSA-N
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Description

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a chemical compound with the molecular formula C14H10ClN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. These features may make it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

4-chloro-6-(6-methoxypyridin-3-yl)quinazoline

InChI

InChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3

InChI Key

RVYSFZDKNPYACU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

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